2-(Aminomethyl)pent-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)pent-4-enoic acid is an organic compound with the molecular formula C6H11NO2 It is a derivative of pentenoic acid, characterized by the presence of an amino group attached to the second carbon and a double bond between the fourth and fifth carbons
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)pent-4-enoic acid can be achieved through several methods. One common approach involves the reaction of 4-pentenoic acid with ammonia or an amine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient and scalable methods. . This process is optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)pent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions to introduce different functional groups.
Major Products Formed
The major products formed from these reactions include oxo derivatives, saturated compounds, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(Aminomethyl)pent-4-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Aminomethyl)pent-4-enoic acid exerts its effects involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. Additionally, the double bond in the compound’s structure can participate in reactions that modify its activity and properties .
Comparison with Similar Compounds
Similar Compounds
2-Pentenoic acid: Similar in structure but lacks the amino group.
3-Pentenoic acid: Another isomer with the double bond in a different position.
4-Pentenoic acid: Lacks the amino group but has a similar carbon backbone.
Uniqueness
2-(Aminomethyl)pent-4-enoic acid is unique due to the presence of both an amino group and a double bond in its structure. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other pentenoic acid derivatives .
Properties
Molecular Formula |
C6H11NO2 |
---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
2-(aminomethyl)pent-4-enoic acid |
InChI |
InChI=1S/C6H11NO2/c1-2-3-5(4-7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9) |
InChI Key |
VGBOUBBNLQSAPH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.